(R)-2-Methyl-1-hexanol (R)-2-Methyl-1-hexanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20461120
InChI: InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1
SMILES:
Molecular Formula: C7H16O
Molecular Weight: 116.20 g/mol

(R)-2-Methyl-1-hexanol

CAS No.:

Cat. No.: VC20461120

Molecular Formula: C7H16O

Molecular Weight: 116.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Methyl-1-hexanol -

Specification

Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
IUPAC Name (2R)-2-methylhexan-1-ol
Standard InChI InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Standard InChI Key LCFKURIJYIJNRU-SSDOTTSWSA-N
Isomeric SMILES CCCC[C@@H](C)CO
Canonical SMILES CCCCC(C)CO

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(R)-2-Methyl-1-hexanol belongs to the family of branched-chain alcohols, with its hydroxyl group (-OH) positioned at the terminal carbon (C1) and a methyl group (-CH3_3) at the adjacent carbon (C2). The structural formula is represented as:

CH3CH(CH3)CH2CH2CH2OH\text{CH}_3-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{OH}

The (R)-configuration at C2 arises from the prioritization of substituents according to the Cahn-Ingold-Prelog rules, where the hydroxyl group, methyl group, and remaining carbon chain define the stereochemistry . This chirality is critical for its interactions with biological targets and enantioselective synthesis protocols .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl branch and hydroxyl proton. The 1H^1\text{H}-NMR spectrum typically shows a triplet for the terminal -CH2_2-OH group (δ 3.5–3.7 ppm) and a multiplet for the methine proton adjacent to the methyl group (δ 1.2–1.4 ppm) . The 13C^{13}\text{C}-NMR spectrum confirms the branching pattern, with the methyl carbon resonating at δ 22–24 ppm and the hydroxyl-bearing carbon at δ 61–63 ppm .

Synthesis and Asymmetric Catalysis

Zirconium-Catalyzed Asymmetric Carboalumination (ZACA)

The ZACA reaction, developed by Ei-ichi Negishi, enables the stereoselective synthesis of (R)-2-methyl-1-hexanol from 1-hexene. Using a chiral zirconium catalyst, (+)-Zr(NMI)2_2Cl2_2, the reaction proceeds via:

  • Alkene Activation: 1-Hexene coordinates to the zirconium center, forming a π-complex.

  • Methylalumination: Methylaluminoxane (MAO) transfers a methyl group to the less substituted carbon, generating a chiral organoaluminum intermediate.

  • Oxidation: The intermediate is oxidized to yield (R)-2-methyl-1-hexanol with an enantiomeric excess (ee) of 77–82% .

This method achieves reagent-controlled stereochemistry, where the catalyst’s chirality dictates the product’s configuration. For example, (+)-Zr(NMI)2_2Cl2_2 produces the (R)-enantiomer, while its enantiomer yields the (S)-form .

Alternative Synthetic Routes

While ZACA is the most efficient method, other approaches include:

Physicochemical Properties

The compound’s branching and hydroxyl group influence its physical behavior, as summarized below:

PropertyValueUnitSource
Boiling Point436.0–437.7K
Enthalpy of Formation (ΔfH°)-345.32kJ/mol
Gibbs Free Energy (ΔfG°)-131.20kJ/mol
Partition Coefficient (logP)1.805
Vaporization Enthalpy (ΔvapH°)47.47kJ/mol

Key observations:

  • The lower boiling point compared to linear isomers (e.g., 1-hexanol, bp 430 K) stems from reduced surface area and weaker intermolecular forces .

  • The amphiphilic character (logP = 1.805) enables solubility in both polar and nonpolar solvents, facilitating membrane interactions .

Biological Interactions and Pharmaceutical Relevance

Membrane Dynamics

The compound’s amphiphilicity allows integration into lipid bilayers, altering membrane fluidity and permeability. Studies suggest that such perturbations may modulate ion channel activity or receptor signaling, though specific targets remain under investigation .

Role in Natural Product Synthesis

(R)-2-Methyl-1-hexanol serves as a chiral building block in the synthesis of spongidepsin, a cytotoxic marine macrolide. In the final steps of spongidepsin assembly, the alcohol is esterified with N-Boc-protected N-methylphenylalanine, achieving an 89% yield in the coupling reaction . This efficiency highlights its utility in complex molecule construction.

Industrial and Research Applications

Asymmetric Synthesis

The compound’s chiral center makes it a valuable intermediate for:

  • Pharmaceuticals: Enantioselective production of β-blockers and antifungals.

  • Agrochemicals: Synthesis of herbicides with stereospecific activity .

Solvent and Extractant

Its balanced polarity suits it for:

  • Extractive Distillation: Separation of azeotropic mixtures in petrochemical refining.

  • Co-solvent Systems: Enhancing solubility of APIs (active pharmaceutical ingredients) in drug formulations .

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